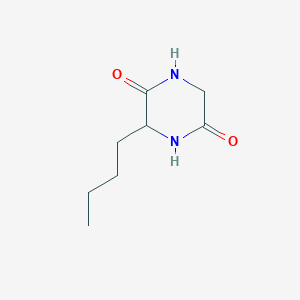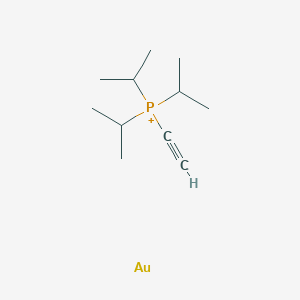![molecular formula C36H27OP B14392934 Tri([1,1'-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane CAS No. 87991-75-1](/img/structure/B14392934.png)
Tri([1,1'-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri([1,1’-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of three biphenyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri([1,1’-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with biphenyl derivatives under controlled conditions. One common method includes the use of a Grignard reagent, where the biphenyl magnesium bromide reacts with phosphorus trichloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tri([1,1’-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The biphenyl groups can be substituted with other aromatic or aliphatic groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Tri([1,1’-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Tri([1,1’-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The biphenyl groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity. The phosphorus-oxygen bond plays a crucial role in its chemical behavior, facilitating various catalytic processes and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Tri(phenyl)phosphine oxide
- Tri(p-tolyl)phosphine oxide
- Tri(m-tolyl)phosphine oxide
Uniqueness
Tri([1,1’-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane is unique due to the presence of biphenyl groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific catalytic applications and in the design of advanced materials.
Properties
CAS No. |
87991-75-1 |
|---|---|
Molecular Formula |
C36H27OP |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1-bis(4-phenylphenyl)phosphoryl-4-phenylbenzene |
InChI |
InChI=1S/C36H27OP/c37-38(34-22-16-31(17-23-34)28-10-4-1-5-11-28,35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H |
InChI Key |
QPLQWWXTCIGNPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)P(=O)(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



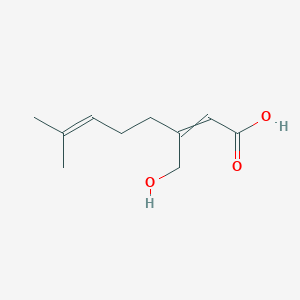
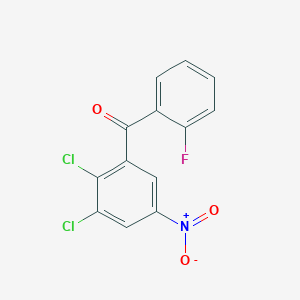

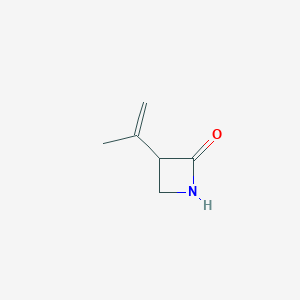
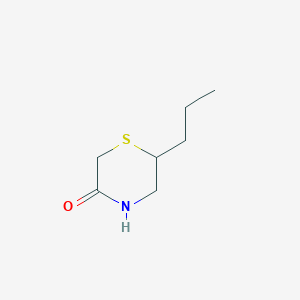
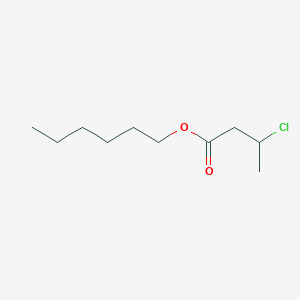
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B14392895.png)
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine](/img/structure/B14392902.png)

![1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14392924.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine](/img/structure/B14392926.png)
